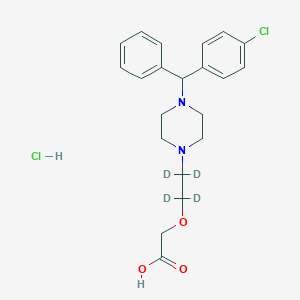

セチリジン D4

説明

Cetirizine-d4 is a deuterium labeled Cetirizine. Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active and long-acting histamine H1-receptor antagonist . It has antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .

Synthesis Analysis

Cetirizine D4 can be quantified by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The compound is isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 is used as an internal standard . The synthesis of cetirizine involves replacing the scaffold on the cetirizine moiety using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of Cetirizine D4 is C21H27Cl3N2O3 .Chemical Reactions Analysis

A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine. The compound was isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 was used as an internal standard .Physical and Chemical Properties Analysis

Cetirizine D4 has a molecular weight of 392.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 8 .科学的研究の応用

セチリジンのLC-MS/MSによる定量化

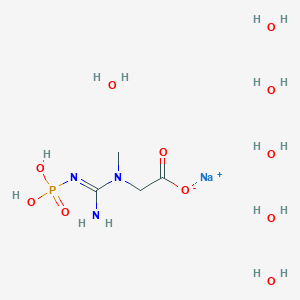

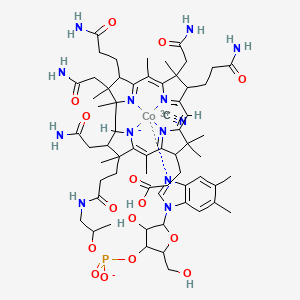

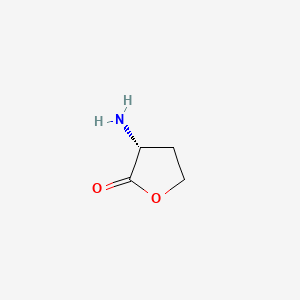

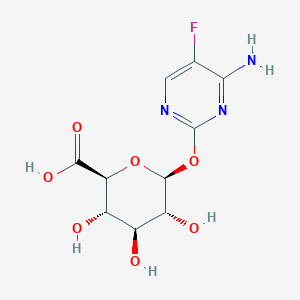

“セチリジン D4”は、セチリジンの定量化において内部標準として広く用いられています {svg_1} {svg_2}. この化合物は、アセトニトリルを用いたタンパク質沈殿によってヒト血漿から分離されます {svg_3} {svg_4}. この定量化には、多重反応モニタリング(MRM)、ポジティブイオンエレクトロスプレーイオン化、LC/MS/MS法が用いられます {svg_5} {svg_6}.

実験手順: クロマトグラフィー条件は、C18カラムと酢酸アンモニウム、水、メタノールを組み合わせた移動相を用いて達成されます {svg_7}. セチリジンのMRMは389.26→165.16、201.09であり、this compoundのMRMは393.09→165.15、201.10です {svg_8}. 検量線は、校正物質のターゲットMRM遷移エリアと標識内部標準のターゲットMRM遷移エリアのピーク面積比を濃度に対してプロットすることで作成されます {svg_9}.

この方法は、セチリジンの測定のためのシンプルで迅速かつ高感度なアプローチを提供し、“this compound”はこの科学研究アプリケーションにおいて重要な要素となっています {svg_10}.

作用機序

Target of Action

Cetirizine D4, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, and its inhibition can alleviate symptoms of allergies.

Mode of Action

Cetirizine D4 exerts its effects by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine D4 is the histamine pathway. By blocking the H1 receptor, Cetirizine D4 prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and promotion of immune cell activity . This results in the alleviation of allergy symptoms.

Pharmacokinetics

Cetirizine is minimally metabolized and has an elimination half-life of approximately 8 hours . It is also 91% protein-bound and has a small volume of distribution . The pharmacokinetics of Cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of Cetirizine D4’s action primarily involve the reduction of allergy symptoms. By blocking the H1 receptor, Cetirizine D4 prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cetirizine D4. For instance, in a study conducted in an environmental exposure unit, Cetirizine 10 mg/day was found to be significantly more effective than loratadine 10 mg/day in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can vary depending on the allergen load in the environment.

Safety and Hazards

将来の方向性

Cetirizine, including its D4 variant, has been safely used over-the-counter for many years. In 2019, IV cetirizine was approved for the treatment of acute urticaria. This approval has led to a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Future research may focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques .

生化学分析

Biochemical Properties

Cetirizine D4 functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic responses. Cetirizine D4 interacts with various biomolecules, including histamine receptors on the surface of cells, eosinophils, and other immune cells. These interactions result in the inhibition of histamine-induced effects such as vasodilation, increased vascular permeability, and chemotaxis of eosinophils .

Cellular Effects

Cetirizine D4 exerts significant effects on various cell types, particularly those involved in allergic responses. It inhibits the recruitment and activation of eosinophils, which are key players in allergic inflammation. Additionally, cetirizine D4 reduces the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, thereby limiting the migration of immune cells to sites of inflammation . This compound also modulates cell signaling pathways, including those involving leukotrienes and cytokines, which play roles in the inflammatory response.

Molecular Mechanism

The primary mechanism of action of cetirizine D4 involves its selective binding to histamine H1 receptors. By occupying these receptors, cetirizine D4 prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. This binding is competitive and reversible, allowing cetirizine D4 to effectively block histamine-induced responses without permanently altering receptor function . Additionally, cetirizine D4 has been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetirizine D4 have been observed to change over time. The compound is stable under standard storage conditions, maintaining its efficacy for extended periods. Its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that cetirizine D4 retains its antihistamine activity for several hours after administration, with a gradual decline in effectiveness as the compound is metabolized and excreted . Long-term studies indicate that cetirizine D4 does not accumulate in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

In animal models, the effects of cetirizine D4 vary with dosage. At therapeutic doses, cetirizine D4 effectively reduces histamine-induced wheal and flare reactions without causing significant sedation or other adverse effects . At higher doses, some animals may exhibit mild sedation and gastrointestinal disturbances. The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a wide margin of safety for cetirizine D4 .

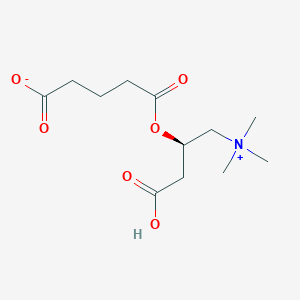

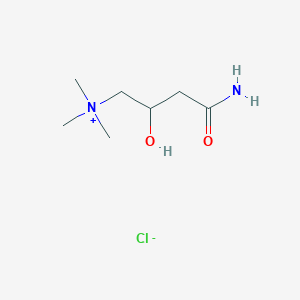

Metabolic Pathways

Cetirizine D4 undergoes minimal metabolism in the body, with the majority of the compound being excreted unchanged in the urine. This limited metabolism reduces the risk of drug-drug interactions and ensures consistent pharmacokinetic profiles . The primary metabolic pathway involves O-dealkylation, resulting in the formation of a minor metabolite that is also excreted in the urine . The stability of cetirizine D4 in the body allows for predictable and reliable dosing in both clinical and research settings.

Transport and Distribution

Cetirizine D4 is well-absorbed after oral administration and is widely distributed throughout the body. It crosses the blood-brain barrier to a limited extent, which minimizes central nervous system side effects such as sedation . The compound is transported in the bloodstream primarily bound to plasma proteins, which facilitates its distribution to target tissues. Cetirizine D4 is also actively transported by P-glycoprotein, which limits its accumulation in the brain and other sensitive tissues .

Subcellular Localization

Within cells, cetirizine D4 is primarily localized to the cytoplasm and cell membrane, where it interacts with histamine H1 receptors. The compound does not appear to accumulate in specific organelles, which reduces the risk of intracellular toxicity . Post-translational modifications do not significantly affect the localization or function of cetirizine D4, allowing it to maintain its activity across different cell types and conditions.

特性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-AKJKYJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-27-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)